Cas no 1804433-01-9 (6-Ethoxy-3-iodo-2-(trifluoromethyl)pyridine)

6-Ethoxy-3-iodo-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-Ethoxy-3-iodo-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H7F3INO/c1-2-14-6-4-3-5(12)7(13-6)8(9,10)11/h3-4H,2H2,1H3
- InChIKey: PNWJSNIVCGEVPB-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=C(N=C1C(F)(F)F)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 188
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 3.1
6-Ethoxy-3-iodo-2-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029006850-500mg |
6-Ethoxy-3-iodo-2-(trifluoromethyl)pyridine |
1804433-01-9 | 95% | 500mg |
$1,617.60 | 2022-04-02 | |
Alichem | A029006850-250mg |
6-Ethoxy-3-iodo-2-(trifluoromethyl)pyridine |
1804433-01-9 | 95% | 250mg |
$1,019.20 | 2022-04-02 | |
Alichem | A029006850-1g |
6-Ethoxy-3-iodo-2-(trifluoromethyl)pyridine |
1804433-01-9 | 95% | 1g |
$2,866.05 | 2022-04-02 |
6-Ethoxy-3-iodo-2-(trifluoromethyl)pyridine 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
6-Ethoxy-3-iodo-2-(trifluoromethyl)pyridineに関する追加情報
Introduction to 6-Ethoxy-3-iodo-2-(trifluoromethyl)pyridine (CAS No. 1804433-01-9)
6-Ethoxy-3-iodo-2-(trifluoromethyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1804433-01-9, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and roles in drug development. The structural features of 6-Ethoxy-3-iodo-2-(trifluoromethyl)pyridine, particularly the presence of an ethoxy group, an iodine substituent, and a trifluoromethyl group, contribute to its unique chemical properties and potential applications in synthetic chemistry and drug discovery.
The ethoxy group at the 6-position introduces a polar nature to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets. The iodo substituent at the 3-position serves as a versatile handle for further functionalization via cross-coupling reactions, which are pivotal in modern organic synthesis. Additionally, the trifluoromethyl group at the 2-position imparts lipophilicity and metabolic stability, making it a valuable moiety in designing bioactive molecules with improved pharmacokinetic profiles.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyridine derivatives. The compound 6-Ethoxy-3-iodo-2-(trifluoromethyl)pyridine has emerged as a key intermediate in synthesizing small-molecule inhibitors targeting various diseases, including cancer, inflammation, and infectious disorders. Its structural framework allows for modifications that can fine-tune its binding affinity and selectivity toward specific biological receptors.
One of the most compelling aspects of 6-Ethoxy-3-iodo-2-(trifluoromethyl)pyridine is its utility in constructing complex molecular architectures through transition-metal-catalyzed reactions. For instance, palladium-catalyzed cross-coupling reactions with aryl halides or organometallic reagents can be employed to introduce additional aryl or alkenyl groups, expanding the chemical space for drug-like scaffolds. These transformations are particularly valuable in generating libraries of compounds for high-throughput screening (HTS) to identify lead candidates for further optimization.
The pharmaceutical industry has increasingly recognized the importance of fluorinated pyridines in drug design. The trifluoromethyl group is a well-documented pharmacophore that enhances binding interactions with biological targets by increasing lipophilicity and reducing metabolic degradation. Moreover, fluorine atoms can influence electronic properties, affecting molecular reactivity and conformational flexibility. The incorporation of such groups into drug candidates often leads to improved pharmacological properties, including longer half-life and enhanced therapeutic efficacy.
Recent studies have demonstrated the potential of 6-Ethoxy-3-iodo-2-(trifluoromethyl)pyridine as a precursor in developing kinase inhibitors, which are critical in oncology research. Kinases play a central role in signal transduction pathways involved in cell proliferation and survival, making them attractive targets for anticancer therapies. By leveraging the reactivity of the iodo substituent and employing palladium-catalyzed C–H activation or directed ortho-metalation strategies, researchers have been able to synthesize highly potent kinase inhibitors featuring pyridine cores.
Another area where 6-Ethoxy-3-iodo-2-(trifluoromethyl)pyridine has shown promise is in the development of antiviral agents. The ability to modify its structure allows for the creation of molecules that can interfere with viral replication by inhibiting essential enzymes or binding to viral proteins. For example, derivatives of this compound have been explored as inhibitors of proteases or polymerases found in RNA viruses, highlighting its versatility as a building block for antiviral drug discovery.
The synthetic methodologies associated with 6-Ethoxy-3-iodo-2-(trifluoromethyl)pyridine have also been refined to improve efficiency and scalability. Modern synthetic approaches often involve one-pot reactions or streamlined protocols that minimize byproduct formation and maximize yields. These advancements are crucial for translating laboratory discoveries into viable drug candidates that can progress through clinical trials.
In conclusion, 6-Ethoxy-3-iodo-2-(trifluoromethyl)pyridine (CAS No. 1804433-01-9) represents a valuable asset in medicinal chemistry due to its structural versatility and functional reactivity. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in pharmaceutical research and development. As our understanding of disease mechanisms continues to evolve, compounds like this will remain indispensable tools for designing innovative therapeutic strategies that address unmet medical needs.
1804433-01-9 (6-Ethoxy-3-iodo-2-(trifluoromethyl)pyridine) 関連製品
- 946301-50-4(N-(3,4-difluorophenyl)-1-(3-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1098347-63-7(3-(2-chloropropanamido)-N,N-diethylbenzamide)
- 103989-84-0((2-Methylnaphthalen-1-yl)boronic Acid)
- 2138356-93-9((4-bromo-2-chlorophenyl)methyl2-(4,4-difluorocyclohexyl)ethylamine)
- 1517851-81-8(2-(Oxetan-3-yl)propanoic acid)
- 1261774-84-8(2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile)
- 1388074-16-5(Methyl 2-bromo-5-fluoro-1H-benzimidazole-7-carboxylate)
- 1207725-68-5(2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester)
- 2172464-27-4(2-(tert-butoxy)carbonyl-2,8-diazaspiro4.5decane-4-carboxylic acid)
- 2877688-67-8(N-(oxan-4-yl)-2-[1-(quinoxalin-2-yl)piperidin-4-yl]acetamide)




